![molecular formula C4H3N5O2 B2401444 1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol CAS No. 124868-43-5](/img/structure/B2401444.png)

1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

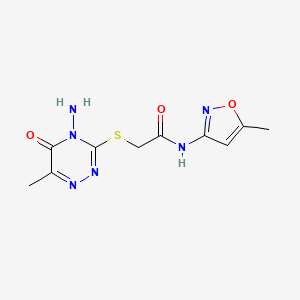

1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound contains a triazole ring and a pyridazine ring, which are known for their biological activities.

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Generation and Dienophilic Properties : The compound 1-Benzyl-5,6-dihydro-1H-1,2,3-triazolo[4,5-d]pyridazine-4,7-dione was synthesized and studied for its dienophilic properties. The compound was found to yield hetero-Diels-Alder adducts with good yields. The structure of the cycloadduct was determined by X-ray analysis (Theocharis, Alexandrou, & Terzis, 1990).

Synthesis of 1,2,3‐Triazolo[4,5‐d]‐1,2,4‐triazolo[4,3‐b]pyridazines : New 1,2,3-triazolo[4,5-d]pyridazines were prepared and transformed into 1,2,4-triazolo[4,3-b]pyridazines. This synthesis involved condensation processes and resulted in zwitterionic compounds (Biagi et al., 1997).

Design and Synthesis for Antiviral Applications : A series of compounds containing 5,6-dihydro-1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diones were synthesized as potential antiviral agents. These compounds were evaluated for activity against various DNA and RNA viruses, though none exhibited significant antiviral activity (Bankowska et al., 2014).

Pharmacological and Chemical Properties

Adenosine Receptor Binding : Studies on 4-aminosubstituted 1,2,3-triazolo[4,5-d]pyridazine derivatives indicated binding affinity towards A1-adenosine receptors. Certain compounds demonstrated high affinity and selectivity toward these receptors (Biagi et al., 1996).

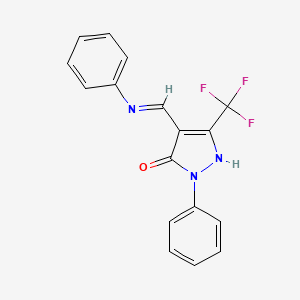

Density Functional Theory (DFT) Studies : DFT calculations were performed on 3H-[1,2,3]triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives, revealing insights into regioselectivity of ring closure and aiding in the assignment of the final structure (Mozafari et al., 2016).

Crystal Structure Characterization and Analysis : Pyridazine derivatives, including 1,2,3-triazolo[4,5-d]pyridazines, have been characterized using NMR, IR, and mass spectral studies, along with X-ray diffraction techniques. Density functional theory calculations provided additional insights into their molecular properties (Sallam et al., 2021).

Synthesis and Application in Medicinal Chemistry

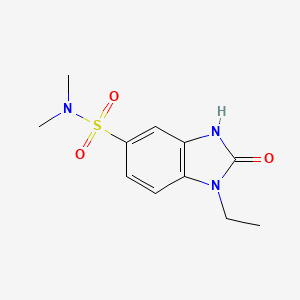

CNS Activity of Fluorine-Containing Derivatives : Synthesis of fluorine-containing 1,2,4-triazolo[4,3-b]pyridazines has been explored. These compounds were tested for their CNS activity and found to be mild stimulants (Joshi & Dubey, 1979).

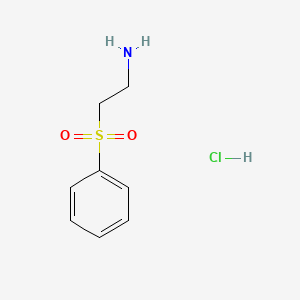

Antiviral Activity against Hepatitis B Virus : Novel compounds synthesized from 1H-[1,2,3]triazolo[4,5-d]pyrimidinediones were tested for antiviral activity against hepatitis B virus, demonstrating moderate activities (El-Essawy, Khattab, & Abdel-Rahman, 2007).

Propiedades

IUPAC Name |

5,6-dihydro-2H-triazolo[4,5-d]pyridazine-4,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5O2/c10-3-1-2(6-9-5-1)4(11)8-7-3/h(H,7,10)(H,8,11)(H,5,6,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOWYXHDQSVWJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=NNN=C1C(=O)NNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2401361.png)

![N-(2-chlorophenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2401362.png)

![1-benzyl-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2401363.png)

![1-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-1-carbonyl)piperidine-4-carboxylic acid](/img/structure/B2401368.png)

![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2401371.png)

![Methyl 2-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2401373.png)

![tert-butyl N-[(3S,4S)-rel-3-(hydroxymethyl)-4-piperidyl]carbamate](/img/structure/B2401375.png)

![N-(2-chlorobenzyl)-2-(4-(4-fluorophenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2401384.png)